molecular formula C13H12OS B119508 p-(Phenylthio)benzyl alcohol CAS No. 6317-56-2

p-(Phenylthio)benzyl alcohol

Cat. No. B119508
CAS RN: 6317-56-2
M. Wt: 216.3 g/mol
InChI Key: PGOAWMRWDZJQTB-UHFFFAOYSA-N
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Description

P-(Phenylthio)benzyl alcohol is a chemical compound with the molecular formula C13H12OS and a molecular weight of 216.3 . It is a pale beige solid . This compound is an impurity of Fenticonazole nitrate, a potent antimycotic compound .


Synthesis Analysis

The synthesis of p-(Phenylthio)benzyl alcohol involves the use of raw materials such as 4-Bromobenzyl alcohol, 4-(Hydroxymethyl)phenylboronic acid, 4-(Phenylthio)Benzoic Acid, 4-(PHENYLTHIO)BENZALDEHYDE, 4-Iodobenzyl alcohol, 4-Bromobenzaldehyde, Thiophenol, and Diphenyl sulfide .


Molecular Structure Analysis

The molecular structure of p-(Phenylthio)benzyl alcohol plays a crucial role in its properties. The structure of a molecule can affect its spin transport properties .


Physical And Chemical Properties Analysis

P-(Phenylthio)benzyl alcohol has a melting point of 46-48°C and a predicted boiling point of 390.2±25.0 °C. Its predicted density is 1.21±0.1 g/cm3. It is slightly soluble in DMSO and Methanol. The compound is a solid and has a pale beige to light beige color .

Scientific Research Applications

Catalysis in Selective Oxidation

4-(Phenylthio)benzyl Alcohol has been utilized in the field of catalysis, particularly in the selective oxidation of benzyl alcohol to benzaldehyde. This process is significant for industrial catalysis as it aims to achieve high selectivity for the target product at high conversion rates. The use of Co single atoms supported by nitrogen-doped carbon catalysts (Co1/NC) has shown exceptional performance, with one study reporting a 95.2% conversion of benzyl alcohol and nearly 99.9% selectivity for benzaldehyde .

Photocatalyzed Aerobic Oxidation

The compound has also found application in photocatalyzed aerobic oxidation reactions. A cerium-photocatalyzed method using visible light has been developed to oxidize primary and secondary benzylic alcohols to aldehydes and ketones. In this context, 4-(Phenylthio)benzyl Alcohol was successfully converted to its corresponding aldehyde with a yield of 61% .

Impurity Profiling in Pharmaceuticals

4-(Phenylthio)benzyl Alcohol is identified as an impurity of Fenticonazole nitrate, a potent antimycotic compound. Its identification and quantification are crucial for the quality control and safety assessment of pharmaceutical products .

Material Science and Nanotechnology

In material science, the oxidation of benzyl alcohol derivatives, including 4-(Phenylthio)benzyl Alcohol, is a key step in the synthesis of various materials. For instance, the benzyl alcohol route is an approach towards doped and nanostructured materials, where the interaction and fusion of particles lead to the formation of nanostructured aggregates .

Safety and Hazards

P-(Phenylthio)benzyl alcohol is labeled with the GHS07 symbol, indicating that it can cause harm if swallowed . Precautionary measures include avoiding breathing its vapors or spray mist, avoiding contact with eyes, skin, and clothing, and not eating, drinking, or smoking when using this product .

properties

IUPAC Name

(4-phenylsulfanylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H12OS/c14-10-11-6-8-13(9-7-11)15-12-4-2-1-3-5-12/h1-9,14H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGOAWMRWDZJQTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10212511
Record name p-(Phenylthio)benzyl alcohol
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Molecular Weight

216.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

p-(Phenylthio)benzyl alcohol

CAS RN

6317-56-2
Record name 4-(Phenylthio)benzenemethanol
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Record name P-(PHENYLTHIO)BENZYL ALCOHOL
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